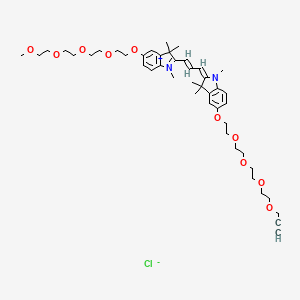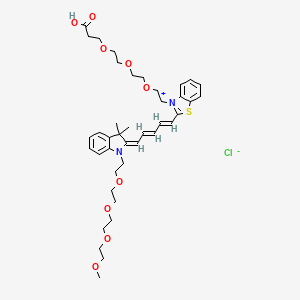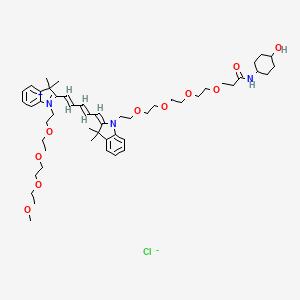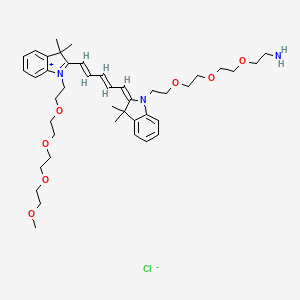
NPE-caged-HPTS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
NPE-caged-HPTS is a caged fluorophore . The primary target of this compound is the fluorophore HPTS (pyranine) . The role of HPTS is to emit fluorescence when released, allowing for the measurement of diffusion within tissues .
Mode of Action
This compound operates by releasing the fluorophore HPTS upon uncaging . This process involves the rapid and uniform release of the fluorophore, which then fluoresces . The fluorescence emitted by HPTS allows for the measurement of diffusion within tissues .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the diffusion of the fluorophore HPTS within tissues
Pharmacokinetics
It’s known that the compound releases the fluorophore rapidly and uniformly , which may suggest efficient distribution within tissues.
Result of Action
The result of this compound action is the release of the highly polar fluorophore HPTS, which fluoresces upon release . This fluorescence allows for the measurement of diffusion within tissues .
Action Environment
The compound is known to operate effectively in tissue environments, as indicated by its ability to measure diffusion within tissues .
Biochemical Analysis
Biochemical Properties
NPE-caged-HPTS plays a crucial role in biochemical reactions by acting as a caged fluorophore. Upon exposure to ultraviolet light, the photolabile protecting group is removed, releasing the highly polar fluorophore HPTS. This release allows for the measurement of diffusion within tissues and the study of various biochemical processes. This compound interacts with enzymes, proteins, and other biomolecules primarily through its photolysis product, HPTS. The released HPTS can bind to specific proteins and enzymes, influencing their activity and enabling the study of their functions in real-time .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. The release of HPTS upon photolysis can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the released HPTS can interact with intracellular signaling molecules, modulating their activity and affecting downstream signaling pathways. Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins. The compound’s ability to precisely control the timing and location of HPTS release makes it a powerful tool for studying cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves the photolysis of the caged compound upon exposure to ultraviolet light. This photolysis results in the release of the fluorophore HPTS, which can then interact with various biomolecules. The released HPTS can bind to specific proteins and enzymes, either inhibiting or activating their functions. Additionally, HPTS can influence gene expression by interacting with transcription factors and other regulatory proteins. The precise control of HPTS release allows researchers to study the effects of these interactions in real-time, providing valuable insights into the molecular mechanisms underlying various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored under recommended conditions, but its stability can be affected by repeated freeze-thaw cycles and prolonged exposure to light. Over time, the degradation of this compound can lead to a decrease in its effectiveness as a caged fluorophore. Long-term studies have shown that the release of HPTS can have lasting effects on cellular function, including changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can effectively release HPTS without causing significant toxicity or adverse effects. At high doses, this compound can lead to toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These dosage-dependent effects highlight the importance of carefully controlling the amount of this compound used in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its photolysis product, HPTS. The released HPTS can interact with enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. For example, HPTS can bind to enzymes involved in glycolysis and the citric acid cycle, modulating their activity and affecting overall cellular metabolism. The compound’s ability to precisely control the release of HPTS allows researchers to study the dynamic changes in metabolic pathways in real-time .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the properties of the cell membrane. Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments. The released HPTS can also be transported within the cell, influencing its localization and accumulation in different regions .
Subcellular Localization
The subcellular localization of this compound and its photolysis product, HPTS, plays a crucial role in their activity and function. This compound can be targeted to specific cellular compartments through the use of targeting signals or post-translational modifications. Upon photolysis, the released HPTS can localize to various subcellular regions, including the cytoplasm, nucleus, and organelles. This precise localization allows researchers to study the effects of HPTS on specific cellular processes and compartments, providing valuable insights into its role in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NPE-caged-HPTS involves the reaction of 8-hydroxypyrene-1,3,6-trisulfonic acid with 1-(2-nitrophenyl)ethyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
NPE-caged-HPTS primarily undergoes photolysis, a reaction where the compound is exposed to light, causing the release of the fluorophore HPTS. This reaction is highly specific and occurs under near-UV light, typically at wavelengths less than 360 nm .
Common Reagents and Conditions
The photolysis of this compound is facilitated by near-UV light sources. The reaction conditions include maintaining the compound in a suitable solvent, such as water or a buffer solution, to ensure efficient light absorption and subsequent release of HPTS .
Major Products Formed
The major product formed from the photolysis of this compound is HPTS (pyranine), a ratiometric pH indicator with a pKa of 7.25. This product is widely used in various scientific applications due to its fluorescent properties .
Scientific Research Applications
NPE-caged-HPTS has several scientific research applications, including:
Photolysis Calibration: It is routinely used for calibrating photolysis experiments due to its predictable release of HPTS upon exposure to light.
Small-Compartment Diffusion Studies: The compound is suitable for studying diffusion in small compartments, such as cellular organelles, by releasing HPTS in a controlled manner.
Neuroscience Research: This compound is used to investigate the diffusion dynamics of molecules within astrocytes and other neural cells.
Biological Imaging: The fluorescent properties of HPTS make it useful for imaging and tracking pH changes in biological systems.
Comparison with Similar Compounds
NPE-caged-HPTS is unique due to its specific photolysis properties and the release of HPTS, a well-characterized pH indicator. Similar compounds include:
CNB-caged Compounds: These compounds also undergo photolysis but have different absorption properties and release different active molecules.
DMNB-caged Compounds: These compounds have longer-wavelength absorption and release different fluorophores upon photolysis.
MNI-caged Compounds: These compounds are used for similar applications but have different photolysis rates and release different active molecules.
This compound stands out due to its rapid and efficient release of HPTS, making it highly suitable for precise and controlled photolysis experiments .
Properties
IUPAC Name |
trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO12S3.3Na/c1-12(13-4-2-3-5-18(13)25(26)27)37-19-10-20(38(28,29)30)15-8-9-17-22(40(34,35)36)11-21(39(31,32)33)16-7-6-14(19)23(15)24(16)17;;;/h2-12H,1H3,(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGABPHUJQWBOR-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14NNa3O12S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









